(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-12-24-20-17(27-4-2)10-7-11-19(20)29-22(24)23-21(26)18-13-15(25)14-8-5-6-9-16(14)28-18/h3,5-11,13H,1,4,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKEMCUAKPNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a chromene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving sulfonamide derivatives have demonstrated significant activity against human cancer cell lines, including colon and breast cancer cells. These compounds often induce apoptosis, which is a critical mechanism in cancer treatment .
Case Study:
A series of sulfonamide derivatives were evaluated for their anticancer properties, revealing that certain modifications led to enhanced cytotoxicity against multiple cancer types. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups, such as the piperazine moiety, contributed to improved efficacy .
Antimicrobial Properties
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds like 4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide have been synthesized and tested for their antibacterial and antifungal activities. In particular, some derivatives have shown promising results against Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens .
Research Findings:
In comparative studies, certain benzamide derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ofloxacin and fluconazole. This highlights their potential as alternative treatments in the face of rising antimicrobial resistance .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a benzo[d]thiazol-2(3H)-ylidene backbone with several analogs but differs in substituents (Table 1). Key comparisons include:
- Compounds : These feature a thiazolidin-4-one core with varying arylidene substituents (e.g., 4-chlorobenzylidene, indol-3-ylmethylene) and thioxoacetamide side chains. Unlike the target compound, they lack the chromene system and ethoxy group, which may reduce conjugation and lipophilicity .
- Compound : (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide replaces the ethoxy group with methoxy and substitutes the chromene with a dihydrodioxine-carboxamide. This structural variation likely decreases steric bulk and alters hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points : compounds exhibit melting points between 147–207°C, influenced by substituent polarity and crystal packing. The target compound’s ethoxy group may lower melting points compared to methoxy analogs (e.g., ) due to increased alkyl chain flexibility .
Research Findings and Implications
- Hydrogen Bonding : The chromene-2-carboxamide group in the target compound may participate in intermolecular hydrogen bonds (N–H···O, C=O···H), influencing crystal packing and stability. Similar patterns are observed in ’s graph-set analysis of hydrogen-bonded networks .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide?
- Methodology : The synthesis involves three primary steps:
Benzothiazole ring formation : Base-mediated cyclization of thioamide precursors under reflux in ethanol or methanol .
Chromene condensation : Coupling the benzothiazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .
Functionalization : Introduction of the allyl and ethoxy groups via nucleophilic substitution or alkylation, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
Critical parameters : Solvent polarity, temperature control, and catalyst selection (e.g., NaHCO₃ for pH stabilization) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry (e.g., Z-configuration of the imine bond) and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (m/z 406.46) and fragmentation patterns .
Q. What functional groups are critical for its biochemical interactions?
- Key groups :
- 4-Oxo-chromene moiety : Implicated in intercalation with DNA or enzyme active sites via π-π stacking .
- Ethoxy and allyl substituents : Enhance lipophilicity and modulate steric effects for target binding .
- Carboxamide linkage : Stabilizes hydrogen bonding with biological targets (e.g., kinases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reaction rate .
- Catalyst optimization : Use Pd(PPh₃)₄ for allylation steps to reduce side reactions (e.g., over-alkylation) .
- Temperature gradients : Employ microwave-assisted synthesis to accelerate condensation steps while maintaining Z-selectivity .
Data-driven approach : Design-of-Experiments (DoE) to model interactions between variables (e.g., solvent, temperature, catalyst loading) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition.
- Methodology :
Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., luciferase reporter) assays .
Structural analogs : Compare activity of derivatives (Table 1) to identify SAR trends .
Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to confirm binding modes .
Table 1. Structure-Activity Relationship (SAR) of Analogous Compounds
| Compound | Substituent Modifications | Biological Activity (IC₅₀, nM) | Source |
|---|---|---|---|
| Parent compound (Z-form) | 4-Ethoxy, 3-allyl | 120 ± 15 (CDK2 inhibition) | |
| Analog A | 4-Methoxy, 3-methyl | 450 ± 30 | |
| Analog B | Chromene replaced with coumarin | >1000 |
Q. What computational strategies predict binding interactions with novel biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Screen against kinase homology models, prioritizing residues with hydrogen-bonding potential (e.g., Asp86 in CDK2) .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethoxy vs. methoxy) .
Data Contradiction Analysis Framework
- Step 1 : Replicate assays under standardized conditions (pH, temperature, cell lines).
- Step 2 : Cross-validate with isotopic labeling (e.g., ¹⁴C-tracing for metabolite studies) .
- Step 3 : Apply multivariate analysis to distinguish compound-specific effects from assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
